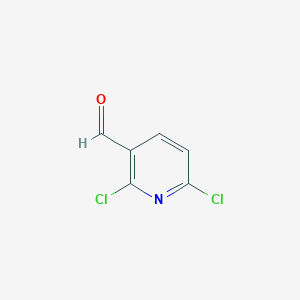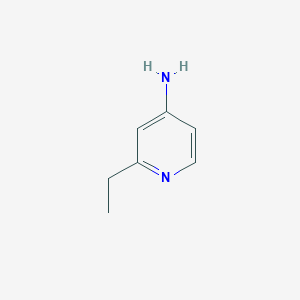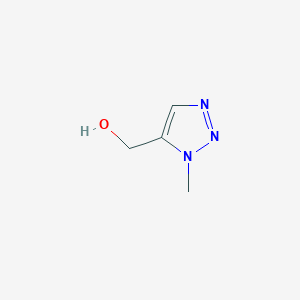
2,6-Dichloropyridine-3-carbaldehyde
Descripción general
Descripción
2,6-Dichloropyridine-3-carbaldehyde, also known as 2,6-Dichloronicotinaldehyde, is a chemical compound with the formula C6H3Cl2NO . It is a derivative of pyridine, which is a basic heterocyclic organic compound .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with two chlorine atoms and an aldehyde group . The exact 3D structure can be computed using software packages based on DFT and ab initio level .Physical And Chemical Properties Analysis
This compound is a solid under normal conditions . Its empirical formula is C6H3Cl2NO, and its molecular weight is 176.00 g/mol .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Research in the field of organic chemistry has explored the synthesis of various heterocyclic systems using compounds related to 2,6-Dichloropyridine-3-carbaldehyde. For instance, advancements in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs have been significant. These compounds are utilized in synthesizing quinoline ring systems and constructing fused or binary heterocyclic systems. Additionally, their biological evaluation and synthetic applications have been a point of focus in recent research (Hamama et al., 2018).
Chemical Synthesis Techniques
There have been developments in the methods for synthesizing related compounds, such as 6-chloropyridine-3-carbaldehyde. A new one-step synthesis method has been presented, yielding high-purity products at a high yield. This method involves the gentle oxidation of 2-Chloro-5-(chloromethyl) pyridine (Yuan-bin, 2007).
Applications in Corrosion Inhibition
In the field of materials science, specifically in corrosion inhibition, derivatives of 2,6-dichloroquinoline-3-carbaldehyde have been studied. These compounds have shown excellent inhibition properties for mild steel in acidic environments. Their adsorption on metal surfaces follows the Langmuir adsorption model, and they act as mixed-type inhibitors. The effectiveness of these inhibitors has been confirmed through various techniques like electrochemical methods, SEM, and AFM (Lgaz et al., 2017).
Interaction with Metal Complexes
The interaction of related carbaldehydes with metal complexes has been an area of interest in coordination chemistry. For example, the condensation of aldehydes and ketones, including 2-pyridine carbaldehyde, with semicarbazide hydrochloride leads to the formation of Schiff bases. These, when reacted with tungsten oxotetrachloride, yield addition products, suggesting potential applications in developing metal complexes (Kanoongo et al., 1990).
Infrared Spectroscopy Studies
The interaction of pyridine-3-carbaldehyde with surfaces like TiO2 and V-Ti-O catalysts has been studied using in situ FTIR spectroscopy. This research provides insights into the adsorption behavior of carbaldehydes on different surfaces, which is valuable in surface science and catalysis (Popova et al., 2004).
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s known that the compound’s mechanism of action relies on the presence of two functional groups within the molecule: the pyridine ring and the dichloroacetic acid group . The pyridine ring acts as a nucleophile, while the dichloroacetic acid group functions as an electrophile .
Mode of Action
The compound interacts with its targets through its functional groups. The pyridine ring, acting as a nucleophile, donates an electron pair to an electrophile, while the dichloroacetic acid group, functioning as an electrophile, accepts an electron pair from a nucleophile . This interaction leads to various chemical reactions, resulting in the formation of new compounds.
Biochemical Pathways
It’s known that the compound is extensively used in the synthesis of various other compounds , suggesting that it may play a role in multiple biochemical pathways.
Análisis Bioquímico
Biochemical Properties
2,6-Dichloropyridine-3-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s pyridine ring acts as a nucleophile, while the dichloroacetic acid group functions as an electrophile . These interactions can lead to enzyme inhibition or activation, depending on the specific biochemical context. For example, this compound has been shown to interact with certain oxidoreductases, influencing their activity and thereby affecting metabolic pathways.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce oxidative stress in cells, leading to changes in gene expression and activation of stress response pathways . Additionally, the compound can alter cellular metabolism by modulating the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound’s pyridine ring and dichloroacetic acid group are crucial for its activity. The pyridine ring acts as a nucleophile, while the dichloroacetic acid group functions as an electrophile . These interactions can lead to enzyme inhibition or activation, changes in gene expression, and modulation of cellular signaling pathways. For instance, this compound can bind to specific enzymes, altering their conformation and activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and air . Long-term exposure to the compound can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in gene expression, enzyme activity, and cellular metabolism . Toxic or adverse effects can occur at high doses, including oxidative stress, cellular damage, and disruption of normal metabolic processes.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can modulate the activity of key metabolic enzymes, such as oxidoreductases, leading to changes in the production and utilization of metabolic intermediates . These interactions can have downstream effects on cellular energy production and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can interact with specific transporters and binding proteins, affecting its localization and accumulation . For example, this compound may be transported into cells via specific membrane transporters, and its distribution within cellular compartments can influence its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production.
Propiedades
IUPAC Name |
2,6-dichloropyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO/c7-5-2-1-4(3-10)6(8)9-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTMRGXKSANEDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30482810 | |
| Record name | 2,6-Dichloropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30482810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55304-73-9 | |
| Record name | 2,6-Dichloro-3-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55304-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dichloropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30482810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dichloropyridine-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Pentafluoro[(triisopropylsilyl)ethynyl]sulfur](/img/structure/B1313789.png)






![Furo[3,2-c]pyridine](/img/structure/B1313802.png)